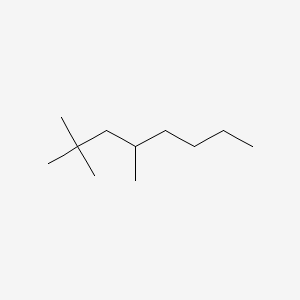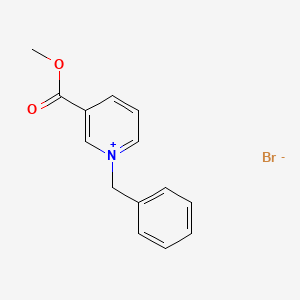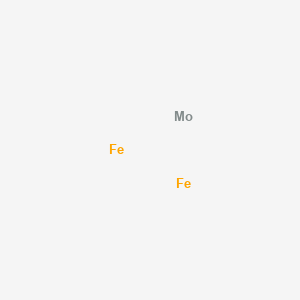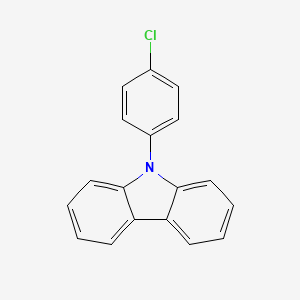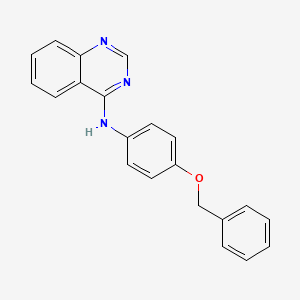![molecular formula C14H15NO6 B14720578 [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate CAS No. 21461-33-6](/img/structure/B14720578.png)
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is an organic compound characterized by the presence of a benzodioxole ring and a nitropent-4-enyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate typically involves the reaction of 1,3-benzodioxole with nitropent-4-enyl acetate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole: A structurally related compound with similar chemical properties.
2-Propenal, 3-(1,3-benzodioxol-5-yl): Another related compound with a different functional group.
Uniqueness
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate is unique due to the presence of both the benzodioxole ring and the nitropent-4-enyl acetate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
21461-33-6 |
|---|---|
Fórmula molecular |
C14H15NO6 |
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate |
InChI |
InChI=1S/C14H15NO6/c1-10(16)19-6-2-3-12(15(17)18)7-11-4-5-13-14(8-11)21-9-20-13/h4-5,7-8H,2-3,6,9H2,1H3/b12-7- |
Clave InChI |
JVSXIXYPFPDPBY-GHXNOFRVSA-N |
SMILES isomérico |
CC(=O)OCCC/C(=C/C1=CC2=C(C=C1)OCO2)/[N+](=O)[O-] |
SMILES canónico |
CC(=O)OCCCC(=CC1=CC2=C(C=C1)OCO2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)


![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)


